Stigmastane-3,6-diol
Description
Stigmastane-3,6-diol is a naturally occurring sterol that has been identified in a variety of plant species and even in fossilized pyrite. amazonaws.comijsdr.org As a derivative of stigmasterol (B192456), it belongs to a large and diverse family of phytosterols (B1254722), which are plant-based compounds structurally similar to cholesterol. The study of this compound and its isomers is an active area of research, particularly concerning their potential biological activities.
Phytosterols, including this compound, are integral components of plant cell membranes, where they play a crucial role in maintaining structural integrity and fluidity. acs.org They are characterized by a steroid nucleus, a four-ring carbon structure, and a side chain at carbon 17. This compound is specifically a stigmastane (B1239390), a type of phytosterol with a 29-carbon skeleton. researchgate.net Its structure is distinguished by the presence of hydroxyl (-OH) groups at the 3rd and 6th positions of the stigmastane backbone, which significantly influence its chemical properties and biological interactions. The stereochemistry of these hydroxyl groups, denoted as alpha (α) or beta (β), gives rise to different isomers with potentially distinct biological effects. researchgate.netnih.gov
Databases such as PubChem have cataloged this compound and report its natural occurrence in several plant species, including Mangifera indica (mango), Joannesia princeps, and Euphorbia boetica. ijsdr.org Phytochemical studies on these plants have confirmed the presence of a wide array of sterols and triterpenoids, providing a basis for the isolation of compounds like this compound. researchgate.netcapes.gov.br However, the specific initial reports of its isolation from these sources are not easily traced.
The contemporary significance of this compound and its derivatives lies primarily in their potential pharmacological activities. Current research is focused on elucidating the anti-inflammatory and cytotoxic properties of these compounds.
Anti-inflammatory Activity: Studies have demonstrated that isomers of this compound possess notable anti-inflammatory effects. In a murine model of inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), both Stigmastane-3β,6α-diol and Stigmastane-3β,6β-diol exhibited marked inhibitory activity. researchgate.netnih.gov The 50% inhibitory dose (ID50) for these compounds was found to be in the range of 0.5-1.0 mg per ear, highlighting their potential as anti-inflammatory agents. researchgate.netnih.gov
Cytotoxic Activity: Research into the cytotoxic effects of stigmastane derivatives has revealed their potential in oncology. While studies on this compound itself are limited in this area, research on structurally related stigmastane compounds provides valuable insights. For instance, various synthetic derivatives of stigmasterol have been evaluated for their cytotoxicity against human cancer cell lines. mdpi.comijeab.com One study reported that a stigmastane derivative, stigmastane-3β,5,6,22,23-pentol, showed improved cytotoxic activity against the HCC70 triple-negative breast cancer cell line with an EC50 value of 16.82 µM. mdpi.com Another investigation into oxidized derivatives of stigmasterol found that several compounds, including stigmasta-5,22-diene-3β,7β-diol and 5,6-epoxystigmasta-22,23-diol, were cytotoxic to the U937 human monocytic cell line. amazonaws.com
These findings suggest that the stigmastane skeleton, and specifically modifications such as hydroxylation at various positions, can lead to compounds with significant biological activity. Future research is likely to focus on the synthesis of novel this compound derivatives and a more detailed investigation of their mechanisms of action in various disease models.
Data Tables
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | (3S,5S,6S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol | PubChem ijsdr.org |
| Molecular Formula | C29H52O2 | PubChem ijsdr.org |
| Molecular Weight | 432.7 g/mol | PubChem ijsdr.org |
| CAS Number | 112244-29-8 | Biosynth amazonaws.com |
| Synonyms | 6α-Hydroxysitostanol, 5alpha-Stigmast-3beta,6alpha-diol | PubChem ijsdr.org |
Table 2: Natural Sources of this compound
| Plant Species | Family | Reported Presence |
| Mangifera indica (Mango) | Anacardiaceae | Yes ijsdr.org |
| Joannesia princeps | Euphorbiaceae | Yes ijsdr.org |
| Euphorbia boetica | Euphorbiaceae | Yes ijsdr.org |
Table 3: Reported Biological Activities of Stigmastane Derivatives
| Compound | Biological Activity | Model System | Key Findings | Source |
| Stigmastane-3β,6α-diol | Anti-inflammatory | TPA-induced inflammation in mice | ID50: 0.5-1.0 mg/ear | researchgate.netnih.gov |
| Stigmastane-3β,6β-diol | Anti-inflammatory | TPA-induced inflammation in mice | ID50: 0.5-1.0 mg/ear | researchgate.netnih.gov |
| Stigmastane-3β,5,6,22,23-pentol | Cytotoxicity | HCC70 breast cancer cells | EC50: 16.82 µM | mdpi.com |
| Stigmasta-5,22-diene-3β,7β-diol | Cytotoxicity | U937 human monocytic cells | Significant reduction in cell viability at 60 and 120 µM | amazonaws.com |
| 5,6-epoxystigmasta-22,23-diol | Cytotoxicity | U937 human monocytic cells | Significant reduction in cell viability at 60 and 120 µM | amazonaws.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H52O2 |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(3S,5S,6S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C29H52O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-27,30-31H,7-17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,28-,29-/m1/s1 |
InChI Key |
FFLGORGANMRISQ-SJSKENPGSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)C(C)C |
Origin of Product |
United States |
Occurrence and Biogeographical Distribution of Stigmastane 3,6 Diol
Natural Sources and Taxonomic Distribution
While not as ubiquitous as its precursor phytosterols (B1254722), Stigmastane-3,6-diol has been identified in a select number of plant species, hinting at specific enzymatic machinery for its production.
This compound has been reported in several species of flowering plants (Angiosperms). Notably, its presence has been confirmed in:
Mangifera indica (Mango): This popular tropical fruit has been identified as a source of this compound. ua.ptneist.res.innih.gov The leaves of Mangifera indica are known to contain a variety of phytosterols, and the presence of this specific diol adds to the complex steroidal profile of the plant. nih.govnih.govijeab.com
Joannesia princeps : This species, belonging to the Euphorbiaceae family, is another confirmed natural source of this compound. neist.res.in
Euphorbia boetica : Also a member of the Euphorbiaceae family, this plant has been shown to contain this compound. neist.res.in The Euphorbiaceae family is known for its rich diversity of secondary metabolites, including various phytosterols. nih.gov
Urtica magellanica : This species of nettle has been identified as containing this compound. neist.res.innih.gov The genus Urtica is generally rich in phytosterols, with β-sitosterol, campesterol, and stigmasterol (B192456) being the dominant ones. nih.govnih.govresearchgate.netacs.orgresearchgate.net
The occurrence of this compound appears to be sporadic within the plant kingdom, with confirmed instances in the Anacardiaceae, Euphorbiaceae, and Urticaceae families. Further research is needed to explore its presence in other plant phyla such as Gymnosperms, Pteridophytes, and Bryophytes to understand its broader taxonomic distribution.
Table 1: Documented Plant Sources of this compound
| Family | Genus | Species |
| Anacardiaceae | Mangifera | indica |
| Euphorbiaceae | Joannesia | princeps |
| Euphorbiaceae | Euphorbia | boetica |
| Urticaceae | Urtica | magellanica |
Currently, there is a lack of direct evidence for the presence of this compound in marine organisms such as algae and invertebrates. However, marine sponges and soft corals are known to produce a vast array of steroids, including various stigmastane (B1239390) derivatives. nih.govresearchgate.netnih.govmdpi.commdpi.comnih.govfrontiersin.orgscienceopen.comnih.gov For instance, the sponge Stelletta sp. has been found to contain stigmasta-4,24(25)-diene-3,6-dione, a related sterone. researchgate.net This suggests that the metabolic pathways for modifying the stigmastane skeleton exist in these organisms, and the possibility of finding this compound in marine environments cannot be ruled out.
Direct isolation of this compound from fungi or bacteria has not been prominently reported in the available literature. However, fungi are known to produce a variety of sterols, with ergosterol (B1671047) being a characteristic component. mdpi.com Some fungal species, when treated with certain inhibitors, have been shown to accumulate 14-methylsterols, including a 3,6-diol derivative of ergosterol, which points to the existence of enzymes capable of hydroxylating the sterol ring at the C-6 position. nih.gov Similarly, while a related compound, (5α)-Stigmastane-3,6-dione, has been isolated from the plant Ailanthus altissima and shown to have antimicrobial activity, its production by bacteria themselves has not been confirmed. medchemexpress.com
Environmental Presence and Distribution Patterns
A significant finding is the identification of this compound in fossilized pyrite. medchemexpress.com This indicates that the compound is stable over geological timescales and can be preserved in the rock record. Its presence in ancient sediments suggests it could serve as a biomarker for past terrestrial plant input into depositional environments. The diagenetic processes that lead to the preservation of phytosterols as stigmastanes are a key area of geochemical research. There is currently no available data on the presence of this compound in modern environmental samples such as water or recent sediments.
Chemodiversity and Co-occurrence with Related Steroid Metabolites
In the plant species where this compound has been found, it co-occurs with a suite of other common phytosterols. The most abundant of these are typically β-sitosterol, campesterol, and stigmasterol. oregonstate.edunih.govmdpi.comresearchgate.netnih.gov The relative proportions of these sterols can vary between species and even different parts of the same plant. ua.ptnih.govijeab.comresearchgate.net For example, in Mangifera indica, a rich profile of phytosterols has been documented, with β-sitosterol often being a major component. ua.ptnih.govijeab.comresearchgate.net
The formation of this compound from these precursor sterols likely involves specific enzymatic hydroxylation steps. The presence of related oxidized derivatives, such as stigmastane-3,6-dione, in various organisms further points to a broader metabolic network for stigmastane modification. ua.ptresearchgate.netmedchemexpress.comtandfonline.commdpi.comnih.govscispace.com The study of these co-occurring metabolites is crucial for understanding the biosynthetic pathways leading to this compound and its functional role within the source organisms.
Isolation, Purification, and Structural Elucidation Methodologies for Stigmastane 3,6 Diol
Extraction Techniques from Diverse Biological Matrices
Stigmastane-3,6-diol has been identified in a variety of natural sources, including the mango plant (Mangifera indica), the seeds of Joannesia princeps, various Euphorbia species, and numerous marine sponges, such as those from the genus Stelletta. nih.govresearchgate.netdocumentsdelivered.comnih.govscispace.com The initial step in its isolation is the extraction from these raw biological materials. The choice of extraction method is critical and depends on the nature of the matrix and the stability of the target compound.
Conventional solid-liquid extraction using organic solvents remains a fundamental and widely used approach for obtaining sterols from natural products. core.ac.uk These methods leverage the solubility of non-polar to moderately polar compounds like this compound in specific solvents.
Maceration: This is a simple and cost-effective technique that involves soaking the dried and powdered biological material in a selected solvent at room temperature for an extended period, often with agitation to enhance diffusion. core.ac.ukmdpi.com For phytosterols (B1254722), common solvents include ethanol (B145695), methanol, hexane (B92381), and chloroform. documentsdelivered.comscispace.com The process is repeated multiple times with fresh solvent to maximize the extraction yield. While suitable for heat-sensitive compounds, maceration can be time-consuming and may not be as efficient as other methods. core.ac.uk
Soxhlet Extraction: This technique provides a more exhaustive extraction through the continuous cycling of a warm solvent through the sample matrix. core.ac.uk For the extraction of sterols from plant material like Mangifera indica, a typical procedure involves placing the dried, powdered material in a Soxhlet apparatus and extracting with a solvent such as n-hexane for several hours. scispace.com This method is more efficient than maceration but uses larger volumes of solvent and the elevated temperature may not be suitable for all thermolabile compounds.
Optimization of these protocols involves adjusting parameters such as solvent polarity, solvent-to-solid ratio, extraction time, and temperature to achieve the highest possible yield of the target compound while minimizing the co-extraction of undesirable impurities.
| Method | Principle | Typical Solvents | Advantages | Disadvantages |
|---|---|---|---|---|
| Maceration | Soaking of plant material in a solvent at room temperature to allow for the diffusion of metabolites. core.ac.uk | Ethanol, Methanol, Hexane, Chloroform | Simple, cost-effective, suitable for thermolabile compounds. mdpi.com | Time-consuming, potentially lower extraction efficiency. core.ac.uk |
| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent, ensuring repeated contact with the material. core.ac.uk | n-Hexane, Petroleum Ether, Dichloromethane | High extraction efficiency, exhaustive process. | Requires large solvent volumes, potential thermal degradation of compounds. scispace.com |
To overcome the limitations of conventional methods, greener and more efficient technologies have been developed for the extraction of bioactive compounds.
Supercritical Fluid Extraction (SFE): SFE, particularly with carbon dioxide (SC-CO₂), is a powerful green technology for extracting lipophilic compounds like sterols. eurekaselect.commdpi.com By manipulating temperature and pressure, the solvent properties of SC-CO₂ can be fine-tuned to selectively extract target molecules. For triterpenoids and sterols, typical SFE conditions range from 40 to 90°C and 100 to 500 bar. eurekaselect.comproquest.com To enhance the extraction of more polar compounds, a co-solvent or modifier like ethanol is often added to the SC-CO₂. eurekaselect.comresearchgate.net This technique offers advantages such as shorter extraction times, no toxic solvent residue, and high selectivity. mdpi.comcore.ac.uk
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells, causing cell rupture and enhancing the release of metabolites into the solvent. mdpi.com This leads to significantly reduced extraction times and solvent consumption compared to conventional methods. researchgate.net Key parameters that are optimized in MAE include microwave power, irradiation time, solvent type and concentration, and the solid-to-solvent ratio. researchgate.netresearchgate.net For instance, MAE has been successfully optimized for extracting phenolic compounds from Euphorbia species, a known source of this compound, using aqueous ethanol solutions. researchgate.net
| Technology | Principle | Typical Operating Parameters | Key Advantages |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure (e.g., CO₂) with tunable solvating power. mdpi.com | Temperature: 40-90°C Pressure: 100-500 bar Co-solvent: 0-5% Ethanol eurekaselect.comproquest.com | Environmentally friendly, high selectivity, no solvent residue, shorter extraction time. core.ac.uk |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, promoting rapid cell lysis and compound release. mdpi.com | Power: 180-800 W Time: 5-25 min Solvent: Aqueous Ethanol researchgate.net | Rapid extraction, reduced solvent volume, lower energy consumption. mdpi.com |
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to separate and purify this compound from other co-extracted substances like other sterols, triterpenes, and fatty acids.
Open column chromatography is a fundamental purification step. The crude extract is loaded onto a stationary phase packed in a column, and a mobile phase (solvent or solvent mixture) is passed through it. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases.
Silica Gel Chromatography: This is the most common form of normal-phase chromatography used for sterol purification. Silica gel is a polar stationary phase. Non-polar compounds elute first, followed by compounds of increasing polarity. For the separation of sterols from a crude plant extract, a typical approach involves eluting the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (B1210297) or chloroform. scispace.com
Reverse-Phase Chromatography: In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., methanol/water or acetonitrile (B52724)/water mixtures). Polar compounds elute first. This technique is highly effective for separating compounds with subtle differences in hydrophobicity.
While ion-exchange chromatography is less common for neutral molecules like this compound, it could be employed if the compound is first derivatized to carry a charge.
HPLC and UHPLC are high-resolution techniques used for the final purification and analytical quantification of this compound. These methods use high pressure to pass the mobile phase through a column packed with very small particles, leading to superior separation efficiency.
For a diol-containing compound, several HPLC approaches can be considered. A normal-phase separation using a diol stationary phase has been shown to be effective for separating compounds based on the number of hydroxyl groups. nih.gov Alternatively, reverse-phase HPLC on a C18 column is widely used for separating individual sterols. mdpi.com
A more advanced and selective method involves post-column derivatization (PCD) . In this approach, the separated compounds from the HPLC column are mixed with a reagent that specifically reacts with the diol functional group. For instance, vicinal diols can be derivatized post-column with boronic acids, which allows for highly selective detection by mass spectrometry (MS). mdpi.com This method retains the chromatographic separation of the underivatized analytes while enhancing detection sensitivity and selectivity. mdpi.com
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and identification of volatile and thermally stable compounds. aocs.org However, due to their polar hydroxyl groups and high molecular weight, sterols like this compound are not sufficiently volatile for direct GC analysis.
Derivatization: To increase volatility and improve chromatographic peak shape, the hydroxyl groups of the diol must be derivatized prior to GC analysis. The most common method is silylation , which involves reacting the sterol with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the -OH groups into trimethylsilyl (B98337) (-O-Si(CH₃)₃) ethers. core.ac.uknih.govnih.gov These TMS-ether derivatives are much more volatile and thermally stable.
GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. Separation is typically achieved on a non-polar capillary column (e.g., HP-5MS or DB-5). researchgate.net The mass spectrometer then fragments the eluting molecules, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. For silylated sterols, characteristic fragment ions, such as the loss of trimethylsilanol (B90980) ([M-90]⁺), are used for structural confirmation. nih.gov
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detection Method |
|---|---|---|---|---|
| Column Chromatography | Silica Gel (Normal Phase) | Gradient of Hexane/Ethyl Acetate | Not required | Thin Layer Chromatography (TLC), Fraction Collection |
| HPLC/UHPLC | C18 (Reverse Phase) or Diol (Normal Phase) nih.govmdpi.com | Acetonitrile/Water or Methanol/Water gradient | Optional (e.g., post-column with boronic acid) mdpi.com | UV, Mass Spectrometry (MS) |
| GC-MS | HP-5MS or equivalent (non-polar) | Helium (Carrier Gas) | Required (e.g., Silylation to form TMS ethers) nih.gov | Mass Spectrometry (MS) |
Spectroscopic and Spectrometric Methodologies for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the planar structure and relative stereochemistry of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a complete picture of the proton and carbon environments within the molecule.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the chemical environment of all protons. The signals for the protons attached to the carbons bearing the hydroxyl groups (H-3 and H-6) are particularly diagnostic. Their chemical shifts and multiplicities provide initial clues about the orientation (axial or equatorial) of the hydroxyl groups. For instance, in a (3β,5α,6α)-stigmastane-3,6-diol isomer, the H-3 proton typically appears as a broad multiplet, while the H-6 proton signal is also a multiplet, with their exact positions influenced by the stereochemistry. nih.gov
The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts of the carbons bonded to the hydroxyl groups (C-3 and C-6) are significantly deshielded, typically appearing in the range of δ 60-80 ppm. researchgate.netmultiscreensite.com The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for assigning the numerous signals in the steroidal skeleton. researchgate.net
2D NMR Experiments: 2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. This is vital for piecing together the spin systems within the individual rings and the side chain of the stigmastane (B1239390) framework.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments.
The table below shows representative, though not specific to a single isomer, ¹³C NMR chemical shift ranges for key carbons in a stigmastane-diol framework. Actual values vary depending on the specific stereoisomer and the solvent used. epfl.chsigmaaldrich.com
Interactive Table: Representative ¹³C NMR Chemical Shift Data for Stigmastane Diols
| Carbon Atom | Chemical Shift (δ) Range (ppm) | Carbon Type |
| C-3 | 65 - 75 | CH-OH |
| C-6 | 65 - 75 | CH-OH |
| C-5 | 45 - 55 | C (Quaternary) |
| C-10 | 35 - 45 | C (Quaternary) |
| C-13 | 40 - 45 | C (Quaternary) |
| C-18 | 10 - 15 | CH₃ |
| C-19 | 10 - 20 | CH₃ |
| C-21 | 18 - 22 | CH₃ |
| C-26 | 18 - 22 | CH₃ |
| C-27 | 18 - 22 | CH₃ |
| C-29 | 10 - 15 | CH₃ |
Mass Spectrometry (MS) Techniques (ESI-MS, GC-MS, LC-MS/MS, HRMS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.
Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods commonly coupled with Liquid Chromatography (LC-MS). ESI is particularly useful for analyzing polar, thermally labile molecules like diols, often producing protonated molecules [M+H]⁺ or adducts. psu.edunih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require prior derivatization of the hydroxyl groups to increase volatility. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (e.g., C₂₉H₅₂O₂ for this compound). nih.govnih.gov This is crucial for distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments involve the selection of a precursor ion (e.g., the molecular ion) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. researchgate.net For this compound, characteristic fragmentation pathways include:
Sequential loss of water molecules: The presence of two hydroxyl groups leads to characteristic losses of H₂O, resulting in ions at [M-H₂O]⁺ and [M-2H₂O]⁺.
Cleavage of the steroid nucleus: Fission of the A, B, C, and D rings can produce specific fragment ions that help to characterize the steroid core.
Side-chain cleavage: Fragmentation of the C-17 side chain can also occur, providing information about its structure. researchgate.net
The combination of LC with MS/MS (LC-MS/MS) is a powerful approach for separating different this compound isomers and analyzing their individual fragmentation patterns. researchgate.net
Interactive Table: Key Ions in the Mass Spectrum of this compound
| Ion | Description | Importance |
| [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecule | Confirms Molecular Weight (Nominal Mass: 432) |
| [M-H₂O]⁺ | Loss of one water molecule | Indicates presence of one hydroxyl group |
| [M-2H₂O]⁺ | Loss of two water molecules | Confirms the presence of two hydroxyl groups |
| Side-chain fragments | Result from cleavage at C-17/C-20 bond | Helps identify the stigmastane side chain |
| Ring-cleavage fragments | Result from fission of the steroid nucleus | Provides information on the core structure |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Applications
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This band is characteristic of the O-H stretching vibration of the hydroxyl groups. nih.govresearchgate.net The C-O stretching vibrations associated with the secondary alcohols typically appear as strong absorptions in the 1000-1200 cm⁻¹ region. The spectrum also contains numerous peaks in the 2850-3000 cm⁻¹ range corresponding to C-H stretching vibrations of the saturated hydrocarbon skeleton.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is generally of limited use for the structural elucidation of saturated sterols like this compound. acs.org These molecules lack a conjugated system of double bonds or other significant chromophores that absorb light in the UV-Vis range (200-800 nm). researchgate.net Therefore, a UV-Vis spectrum of this compound would not show any significant absorption maxima, confirming the absence of such chromophoric systems. nih.govjasco-global.com
X-ray Crystallography for Absolute Stereochemical Determination
While NMR and MS can define the connectivity and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, provided a suitable single crystal can be grown. nih.govthieme-connect.de
This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the precise positions of all atoms in the crystal lattice, revealing:
Unambiguous Stereochemistry: It confirms the absolute configuration (R or S) at every chiral center, including those at C-3, C-5, C-6, and throughout the side chain.
Ring Conformation: It provides exact details on the conformation of the cyclohexane (B81311) rings (e.g., chair, boat) and the cyclopentane (B165970) ring.
Bond Lengths and Angles: It measures the precise bond lengths and angles throughout the molecule.
The determination of the absolute configuration using X-ray crystallography often relies on the anomalous dispersion effect, especially when a heavy atom is not present in the structure. soton.ac.ukresearchgate.net Successfully obtaining a crystal of this compound suitable for X-ray analysis provides the ultimate proof of its complete molecular structure.
Chemical Synthesis and Derivatization Strategies for Stigmastane 3,6 Diol and Its Analogues
Total Synthesis Pathways of Stigmastane-3,6-diol
The de novo or total synthesis of a complex natural product like this compound is a formidable undertaking, requiring precise control over stereochemistry at multiple chiral centers. Currently, there is a lack of published, well-established total synthesis routes specifically targeting this compound in publicly available scientific literature.
Conceptually, a total synthesis would likely involve the convergent assembly of the tetracyclic steroidal core and the aliphatic side chain. Strategies such as intramolecular Diels-Alder reactions, polyene cyclizations, and various annulation reactions, which have been successfully applied to the synthesis of other steroids, could be envisioned. The key challenges would lie in the stereocontrolled introduction of the hydroxyl groups at the C-3 and C-6 positions and the construction of the specific stigmastane (B1239390) side chain.
Semi-synthetic Approaches from Readily Available Sterol Precursors
Given the structural complexity of this compound, semi-synthesis from abundant and structurally related natural phytosterols (B1254722) represents a more practical and economically viable approach. Precursors such as β-sitosterol and stigmasterol (B192456), which share the same carbon skeleton, are ideal starting materials.
A plausible semi-synthetic route from β-sitosterol, which already possesses the saturated stigmastane side chain, would primarily focus on the introduction of the C-6 hydroxyl group. This could be achieved through a sequence of reactions involving:
Protection of the C-3 hydroxyl group: To ensure regioselectivity, the C-3 hydroxyl group is typically protected, for example, as an acetate (B1210297) ester.
Introduction of a double bond at C-5: This can be accomplished through allylic bromination followed by dehydrobromination to yield a Δ⁵-steroid.
Epoxidation of the Δ⁵ double bond: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form a 5α,6α-epoxide. acs.org
Reductive opening of the epoxide: The epoxide can be opened under acidic conditions to yield a 5α,6β-diol, followed by reduction to afford the desired 3β,6α-diol stereochemistry. Alternatively, direct reduction of the epoxide can also lead to the diol. acs.org
Deprotection of the C-3 hydroxyl group: Removal of the protecting group from the C-3 position would yield this compound.
Starting from stigmasterol, which has a double bond in the side chain (Δ²²), would require an additional initial step of selective hydrogenation of this side-chain double bond to produce β-sitosterol, before proceeding with the steps outlined above. nih.gov
Regioselective and Stereoselective Derivatization of this compound
The presence of two hydroxyl groups at positions C-3 and C-6 in this compound allows for a variety of derivatization reactions. The challenge lies in achieving regioselectivity, modifying one hydroxyl group in the presence of the other, and controlling the stereochemistry of the newly formed linkages.
Chemical Modification of Hydroxyl Groups (Esterification, Etherification, Glycosylation)
Esterification: The hydroxyl groups of this compound can be converted to esters, which can modulate the lipophilicity and pharmacokinetic properties of the molecule. The differential reactivity of the equatorial C-3 hydroxyl group and the axial C-6 hydroxyl group can be exploited for regioselective acylation. Enzymatic catalysis, for instance with lipases, has been shown to be highly effective for the regioselective acylation of steroidal vicinal diols. researchgate.net Chemical methods, potentially utilizing sterically hindered acylating agents or specific reaction conditions, can also be employed to favor acylation at one position over the other.
Etherification: The formation of ether derivatives can also alter the biological profile of this compound. Similar to esterification, achieving regioselectivity is a key consideration. Protecting group strategies would likely be necessary to selectively form an ether at either the C-3 or C-6 position.
Glycosylation: The attachment of sugar moieties to the steroidal skeleton can significantly impact water solubility and biological activity. The synthesis of steroidal glycosides is a well-established field. cas.cz Stereoselective glycosylation of this compound would likely involve the use of glycosyl donors (e.g., trichloroacetimidates or glycosyl bromides) and a promoter. The stereochemical outcome at the anomeric center of the sugar is influenced by the nature of the glycosyl donor, the promoter, and the reaction conditions. researchgate.netnih.govrsc.org Diboron-catalyzed methods have shown promise for the 1,2-cis-stereoselective glycosylation of diols. researchgate.netnih.gov
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Esterification | Acyl chloride/anhydride, pyridine | Stigmastane-3,6-diyl diacetate |
| Lipase, vinyl acetate | Regioselective monoacetate | |
| Etherification | Alkyl halide, NaH | 3,6-Dialkoxy-stigmastane |
Oxidative and Reductive Transformations on the Sterol Skeleton
The hydroxyl groups of this compound can be oxidized to the corresponding ketones. Oxidation of both hydroxyl groups would yield Stigmastane-3,6-dione . nih.govchemfaces.comglpbio.com The choice of oxidizing agent (e.g., Jones reagent, pyridinium (B92312) chlorochromate) can influence the outcome. nih.gov The resulting diketone can serve as a versatile intermediate for further modifications.
Conversely, the carbonyl groups of Stigmastane-3,6-dione can be stereoselectively reduced to regenerate the diol or to produce other diastereomers of the diol, depending on the reducing agent and reaction conditions. This provides a pathway to access a variety of stereoisomers for biological evaluation.
Synthesis of Novel Steroidal Conjugates and Prodrugs
To enhance the therapeutic potential of this compound, it can be conjugated to other molecules or designed as a prodrug.
Steroidal Conjugates: Conjugation with molecules such as glucuronic acid can improve water solubility and facilitate targeted delivery. cas.cznih.govacs.orgovid.comovid.com The synthesis of these conjugates often involves enzymatic or chemical methods to attach the desired moiety to one or both of the hydroxyl groups.
Prodrugs: The hydroxyl groups of this compound are ideal handles for the attachment of promoieties that can be cleaved in vivo to release the active parent drug. This approach can be used to improve oral bioavailability, increase metabolic stability, or achieve targeted release. For instance, ester prodrugs can be designed to be hydrolyzed by esterases present in the body.
Structure-Activity Relationship (SAR) Studies via Synthesized Analogues
The synthesis of a library of this compound analogues is crucial for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting compounds, it is possible to identify the key structural features required for a particular biological effect.
Key areas of modification for SAR studies would include:
The C-3 and C-6 hydroxyl groups: Investigating the effect of their presence, stereochemistry (α vs. β), and derivatization (esters, ethers, glycosides) on activity.
The steroidal skeleton: Introducing unsaturation or other functional groups at various positions.
The aliphatic side chain: Modifying its length, branching, or introducing polar functional groups.
For example, studies on stigmasterol derivatives have shown that modifications to the hydroxyl group and the introduction of other functional groups can significantly impact their cytotoxic activity against cancer cell lines. nih.govjcsp.org.pkresearchgate.net Similar SAR studies on this compound analogues would be invaluable in optimizing its biological profile for potential therapeutic applications.
Table 2: Hypothetical SAR of this compound Analogues
| Analogue | Modification | Expected Impact on Activity |
|---|---|---|
| Stigmastane-3-monool | Absence of C-6 hydroxyl | May decrease or alter activity, highlighting the importance of the diol functionality. |
| Stigmastane-3,6-dione | Oxidation of both hydroxyls | Likely to exhibit different biological activity, potentially acting as a pro-drug or having a distinct mechanism. |
| 3-O-acetyl-stigmastane-3,6-diol | Esterification at C-3 | May alter lipophilicity and cell permeability, potentially affecting bioavailability. |
Biosynthesis of Stigmastane 3,6 Diol in Biological Systems
Elucidation of Precursor Molecules and Metabolic Pathways
The journey to Stigmastane-3,6-diol commences with the synthesis of isoprene (B109036) units, the fundamental building blocks of all terpenoids, including sterols. In plants, these five-carbon units are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. helsinki.fi While there has been debate about the relative contributions of these pathways to phytosterol biosynthesis, studies have shown that both can provide isoprene units for the formation of sterols like β-sitosterol and stigmasterol (B192456). helsinki.fi
These isoprene units are sequentially assembled to form the 30-carbon acyclic precursor, 2,3-oxidosqualene (B107256). The cyclization of 2,3-oxidosqualene is a critical branching point in sterol biosynthesis. In plants, this is predominantly catalyzed by cycloartenol (B190886) synthase (CAS) to form cycloartenol. mdpi.compnas.org However, evidence also suggests the existence of a minor lanosterol-based pathway in some plants, initiated by lanosterol (B1674476) synthase (LAS). mdpi.compnas.org Cycloartenol then undergoes a series of modifications, including demethylations, isomerizations, and reductions, to yield the major phytosterols (B1254722).
The most probable direct precursors to this compound are the widely distributed phytosterols, β-sitosterol and stigmasterol . These C29 sterols possess the requisite stigmastane (B1239390) skeleton. The conversion of these unsaturated precursors to the saturated this compound would necessitate the reduction of the double bond typically found at the C-5 position (in β-sitosterol and stigmasterol) and at the C-22 position (in stigmasterol), followed by hydroxylation at the C-3 and C-6 positions.
| Precursor Molecule | Biosynthetic Pathway of Origin | Key Intermediate |
| Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate (MVA) Pathway & Methylerythritol Phosphate (MEP) Pathway | 2,3-Oxidosqualene |
| Cycloartenol | Isoprenoid Pathway (Cyclization of 2,3-Oxidosqualene) | N/A |
| β-Sitosterol | Post-Cycloartenol Modification Pathway | Campesterol |
| Stigmasterol | Post-Cycloartenol Modification Pathway (from β-sitosterol) | β-Sitosterol |
Enzymatic Transformations and Biocatalytic Mechanisms Involved in this compound Formation
The transformation of a precursor like β-sitosterol into this compound involves several key enzymatic steps. The introduction of hydroxyl groups at the C-3 and C-6 positions is a critical modification. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases (CYPs) , a large and diverse family of enzymes responsible for the oxidation of a wide range of substrates, including sterols. researchgate.netnih.gov
While the specific CYP enzymes responsible for the 3- and 6-hydroxylation of stigmastane have not been definitively identified, the mechanism is expected to follow the general catalytic cycle of P450 enzymes. This involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate.
The formation of this compound from an unsaturated precursor like β-sitosterol would also require the action of reductases to saturate the double bonds in the sterol nucleus and/or the side chain. For instance, the reduction of the Δ5 double bond is a known step in the formation of stanols.
A plausible enzymatic sequence for the formation of this compound is as follows:
Reduction of Precursor: A Δ5-sterol reductase would catalyze the saturation of the C-5 double bond of β-sitosterol to form stigmastanol (B1215173) (stigmastan-3β-ol).
Hydroxylation at C-3: While β-sitosterol and stigmastanol already possess a hydroxyl group at C-3, its configuration is important for subsequent enzymatic reactions.
Hydroxylation at C-6: A specific cytochrome P450 enzyme would catalyze the hydroxylation of the stigmastane backbone at the C-6 position. The regio- and stereospecificity of this hydroxylation would be determined by the enzyme's active site. Research on bacterial steroid degradation has identified molybdenum-dependent C26 hydroxylases, indicating that diverse enzymatic solutions for sterol hydroxylation exist in nature. nih.gov
| Proposed Enzymatic Step | Enzyme Class (Probable) | Substrate | Product |
| Reduction of Δ5 double bond | Sterol Reductase | β-Sitosterol | Stigmastan-3β-ol |
| C-6 Hydroxylation | Cytochrome P450 Monooxygenase | Stigmastan-3β-ol | This compound |
Genetic Regulation and Transcriptomic Analysis of Biosynthetic Genes
The biosynthesis of phytosterols is under tight genetic control, with the expression of the involved genes being regulated by developmental cues and environmental stimuli. While specific transcriptomic studies focusing solely on this compound are not available, we can infer the regulatory mechanisms from studies on the broader phytosterol pathway.
Key enzymes in the early stages of the isoprenoid pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), are known to be key regulatory points. oup.com The genes encoding the enzymes of the post-squalene pathway, including cycloartenol synthase (CAS), sterol methyltransferases (SMTs), and desaturases, are also subject to transcriptional regulation. nih.gov
Transcriptomic analyses in various plant species have revealed that genes involved in sterol biosynthesis are often co-expressed, meaning their expression levels rise and fall in a coordinated manner. nih.govoup.com This co-expression can be used to identify candidate genes for uncharacterized steps in a biosynthetic pathway. For instance, by analyzing the transcriptomes of plants under conditions known to increase sterol production, one could identify uncharacterized cytochrome P450 genes that are co-regulated with known sterol biosynthetic genes. These CYPs would be strong candidates for the enzymes responsible for the hydroxylation steps in this compound formation.
Studies in Polygala tenuifolia have shown that the expression of cycloartenol synthase genes (PtCAS1 and PtCAS2) can be induced by methyl jasmonate (MeJA), a plant signaling molecule often involved in stress responses. mdpi.com This suggests that the production of phytosterol precursors, and potentially their derivatives like this compound, can be upregulated in response to specific signals.
| Gene Class | Function in Phytosterol Biosynthesis | Regulatory Observations |
| HMGR | Rate-limiting step in the MVA pathway | Subject to feedback regulation |
| CAS | Cyclization of 2,3-oxidosqualene | Expression can be induced by elicitors like MeJA mdpi.com |
| SMT | C-24 alkylation of the sterol side chain | Differential expression of isoforms in various tissues nih.gov |
| CYP family | Oxidative modifications (e.g., hydroxylation) | Often co-expressed with other sterol biosynthetic genes nih.gov |
Influence of Environmental Factors on Biosynthetic Pathway Modulation
The production of phytosterols and their derivatives is not static but is dynamically influenced by a range of environmental factors. These factors can modulate the expression of biosynthetic genes and the activity of the corresponding enzymes, leading to changes in the sterol profile of the plant.
Temperature is a significant environmental factor affecting sterol biosynthesis. Both high and low temperatures can alter the levels of major phytosterols. mdpi.comnih.gov For instance, studies on rapeseed have shown that high drying temperatures can lead to the degradation of phytosterols. researchgate.net The oxidation of phytosterols is generally more significant at temperatures above 100°C. helsinki.fi
UV radiation is another environmental stressor known to impact the biosynthesis of secondary metabolites, including sterols. Exposure to UV light can lead to an increase in the accumulation of certain phytosterols as a protective mechanism in plants. nih.gov However, UV exposure can also lead to the degradation and modification of steroidal compounds. nih.gov
Drought stress has also been shown to influence phytosterol metabolism. Plants may alter their sterol composition to maintain membrane integrity and function under water-deficient conditions. Phytosterols can act as signaling molecules to help plants adapt to such stresses. elicit-plant.com
While direct studies on how these factors specifically affect this compound production are scarce, it is reasonable to hypothesize that environmental stresses that upregulate the general phytosterol pathway could lead to an increased availability of precursors for its synthesis. Conversely, conditions that promote the oxidation or degradation of sterols might also influence the levels of hydroxylated derivatives.
| Environmental Factor | General Effect on Phytosterol Biosynthesis | Potential Implication for this compound |
| Temperature | Can increase or decrease sterol content depending on the plant and conditions. mdpi.comnih.gov High temperatures can promote oxidation. helsinki.fi | May influence precursor availability and promote oxidative modifications. |
| UV Radiation | Can increase the accumulation of certain phytosterols as a defense mechanism. nih.gov | Could potentially upregulate the biosynthetic pathway leading to its formation. |
| Drought Stress | Alters sterol composition to maintain membrane function. elicit-plant.com | May modulate the pool of precursors available for its synthesis. |
Biological Activities and Mechanistic Investigations of Stigmastane 3,6 Diol
Antioxidant and Free Radical Scavenging Properties of Stigmastane-3,6-diol
While phytosterols (B1254722) as a class are recognized for their antioxidant potential, specific data on this compound remains limited in scientific literature.
Comprehensive studies detailing the antioxidant capacity of this compound using standard in vitro assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), or Oxygen Radical Absorbance Capacity (ORAC) are not extensively available in the current body of literature. The antioxidant activity of plant extracts is often attributed to phenolic and flavonoid compounds, which act as efficient free radical scavengers mdpi.com. However, direct evaluations quantifying the free radical scavenging activity of isolated this compound are not prominently reported.
Information regarding the specific cellular antioxidant mechanisms of this compound in cultured cell lines is currently scarce. Research into related compounds like stigmasterol (B192456) has shown various pharmacological effects, including antioxidant activities nih.gov. Generally, the antioxidant mechanisms of natural compounds can involve the modulation of endogenous antioxidant enzymes or direct scavenging of reactive oxygen and nitrogen species (RONS) mdpi.com. However, studies specifically elucidating these pathways for this compound have not been identified.
Anti-inflammatory Modulatory Effects
The anti-inflammatory properties of stigmastane-type sterols have been more directly investigated, revealing significant modulatory effects in both in vitro and in vivo models.
Direct evidence from in vitro studies on the ability of this compound to inhibit the production of key pro-inflammatory mediators is limited. Generally, the anti-inflammatory action of phytochemicals is assessed by their capacity to suppress mediators like nitric oxide (NO), prostaglandins, and cytokines such as TNF-α and various interleukins in cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages mdpi.comnih.gov. While a related compound, 5α-stigmastane-3,6-dione, has demonstrated anti-inflammatory effects, specific data on the in vitro inhibitory profile of this compound against these mediators is not well-documented researchgate.netresearchgate.net.
Stigmastane-type sterols have shown notable anti-inflammatory activity in various animal models. Specifically, stigmastane-3β,6α-diol and stigmastane-3β,6β-diol were evaluated for their activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. Both compounds were found to possess marked inhibitory activity, with a 50% inhibitory dose (ID50) ranging from 0.5 to 1.0 mg per ear nih.gov.
Furthermore, a closely related dione derivative, (24R)-5α-stigmastane-3,6-dione, isolated from Alchornea floribunda, has demonstrated significant anti-inflammatory effects. In a xylene-induced ear edema model in mice, this compound caused a significant dose-dependent inhibition of inflammation researchgate.net. In an acute inflammation model using egg albumen-induced paw edema in rats, it produced a 50.9% inhibition of edema researchgate.net. These findings highlight the potential of the stigmastane (B1239390) skeleton in mitigating inflammatory responses in vivo.
| Compound | Animal Model | Inflammatory Agent | Key Findings | Reference |
|---|---|---|---|---|
| Stigmastane-3β,6α-diol | Mouse | TPA | Marked inhibitory activity; ID50 = 0.5-1.0 mg/ear | nih.gov |
| Stigmastane-3β,6β-diol | Mouse | TPA | Marked inhibitory activity; ID50 = 0.5-1.0 mg/ear | nih.gov |
| (24R)-5α-Stigmastane-3,6-dione | Mouse | Xylene | Significant, dose-dependent inhibition of ear edema | researchgate.net |
| (24R)-5α-Stigmastane-3,6-dione | Rat | Egg Albumen | 50.9% inhibition of paw edema | researchgate.net |
The precise molecular targets for this compound in inflammatory responses have not been fully elucidated. However, the anti-inflammatory effects of many natural products, including other phytosterols, are often mediated through the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation mdpi.com.
NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) xjtu.edu.cnnih.gov. The MAPK family, including p38 MAPK, plays a crucial role in signaling cascades that regulate cell proliferation, differentiation, and inflammatory responses nih.govnih.gov. Phytochemicals often exert their anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of MAPKs, thereby suppressing the downstream inflammatory cascade mdpi.commdpi.com. While it is plausible that this compound acts via these pathways, direct experimental evidence confirming this hypothesis is required.
Immunomodulatory Potentials
The immune system is a complex network of cells and molecules that defend the body against pathogens and disease. Immunomodulatory agents can alter the functioning of the immune system, either by enhancing or suppressing its activities. Stigmasterol and its derivatives have been noted for their potential immunomodulatory effects nih.gov.
Studies on the broader class of phytosterols, including stigmasterol, have demonstrated a range of immunomodulatory activities. These compounds have been shown to influence the proliferation and function of lymphocytes and macrophages, key players in both innate and adaptive immunity. For example, certain phytosterols can modulate the production of pro-inflammatory cytokines, which are critical for orchestrating immune responses. While direct evidence for this compound is lacking, the activities of its structural relatives suggest it may also possess the ability to influence immune cell behavior in vitro.
There is a paucity of research investigating the immunoregulatory functions of this compound in animal models of immune dysregulation. However, studies on related compounds provide a basis for potential in vivo activities. For example, the anti-inflammatory properties of certain stigmastane steroids have been evaluated in animal models. The synthetic derivative (22S,23S)-22,23-dihydroxystigmast-4-en-3-one has demonstrated a dual antiviral and anti-inflammatory effect in a mouse model of herpes simplex virus-induced ocular disease nih.gov. This suggests that stigmastane compounds could play a role in regulating immune responses in the context of infectious diseases.
The broader class of stigmasterols has also been investigated for in vivo immunomodulatory effects, with some studies indicating an ability to stimulate both specific and non-specific immune responses nih.gov. These findings highlight the potential for stigmastane derivatives to influence immune homeostasis in vivo, although specific studies on this compound are needed to confirm such activities.
Antimicrobial Activities
The rise of antibiotic resistance has spurred the search for new antimicrobial agents from natural sources. Steroids, including those from the stigmastane family, have emerged as a class of compounds with potential antimicrobial properties.
While specific MIC data for this compound is not available, research on the closely related compound, (5α)-Stigmastane-3,6-dione, indicates antimicrobial activity glpbio.commedchemexpress.commedchemexpress.comimmunomart.org. This sterol has been isolated from the fruits of Ailanthus altissima Swingle and has been noted as a bacterial inhibitor glpbio.commedchemexpress.commedchemexpress.comimmunomart.org.
A study on the antimicrobial constituents of Ailanthus altissima reported that the 95% ethanol (B145695) extract of the fruits was potently active against assayed bacteria. While the study did not provide specific MIC values for (5α)-Stigmastane-3,6-dione, it did indicate that the compound exhibited moderate activity. Further research is required to determine the full antibacterial spectrum and precise MIC values of this compound and its dione derivative against a range of clinically relevant bacteria.
Table 1: Antibacterial Activity of Selected Stigmastane Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| (5α)-Stigmastane-3,6-dione | Not specified | Moderate | N/A |
Note: Data is limited and specific MIC values are not available in the cited literature.
Information regarding the antifungal activity of this compound is currently limited in the scientific literature. However, the broader class of stigmasterol derivatives has been investigated for antifungal properties nih.gov. These studies suggest that the steroid nucleus can serve as a scaffold for the development of new antifungal agents. The potential mechanisms of action may involve disruption of fungal cell membrane integrity or interference with essential metabolic pathways.
Further investigation into the specific effects of this compound on pathogenic fungi is warranted to determine its spectrum of activity and potential as an antifungal agent.
Research into the antiviral properties of stigmastane derivatives has shown promising results. The synthetic compound (22S,23S)-22,23-dihydroxystigmast-4-en-3-one has been reported to exhibit antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and adenovirus in vitro nih.govnih.gov. Studies have shown that this compound can inhibit viral replication when added after infection and prevent virus propagation in nervous cell lines nih.gov.
The proposed mechanism of action for these antiviral effects is multifaceted. For adenovirus, the compound was found to inhibit viral replication without affecting viral entry into the host cells nih.gov. In the case of HSV-1, the antiviral action is coupled with an anti-inflammatory effect, which is crucial in mitigating the immunopathology associated with viral infections nih.gov. These findings suggest that stigmastane derivatives like this compound could potentially interfere with the viral life cycle and modulate the host's response to infection.
Table 2: Antiviral Activity of a Stigmastane Derivative
| Compound | Virus | Cell Line | Activity | Proposed Mechanism | Reference |
| (22S,23S)-22,23-dihydroxystigmast-4-en-3-one | Herpes Simplex Virus 1 (HSV-1) | Nervous cell lines | Inhibition of viral multiplication and propagation | Dual antiviral and anti-inflammatory effect | nih.gov |
| (22S,23S)-22,23-dihydroxystigmast-4-en-3-one | Adenovirus | Epithelial and inflammatory cells | Inhibition of viral replication and reduction of cytokine secretion | Inhibition of viral replication | nih.gov |
Detailed Scientific Article on this compound Unattainable Due to Lack of Available Research
A comprehensive review of available scientific literature reveals a significant scarcity of detailed research on the specific biological activities of the chemical compound this compound. While the existence of this stigmastane steroid has been noted in various natural sources, in-depth studies elucidating its mechanisms of action in biological systems are not presently available in published research. This lack of data precludes the creation of a detailed scientific article adhering to the specific structural and content requirements requested.
The specific areas of investigation for which no detailed data could be found for this compound include:
Mechanisms of Membrane Disruption and Enzyme Inhibition in Microbial Systems: While the antimicrobial activities of other stigmastane derivatives have been explored, there is no specific information on how this compound might disrupt microbial membranes or inhibit enzymes researchgate.netnih.govnih.gov.
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines: There is a lack of in vitro studies assessing the growth inhibition, apoptosis induction, or cell cycle arrest capabilities of this compound on any cancer cell lines nih.govresearchgate.net.
Modulation of Key Molecular Pathways in Cancer Cells: No research could be located that investigates the impact of this compound on specific molecular pathways in cancer cells, such as the MAPK or PI3K/Akt signaling cascades scienceopen.comhmdb.ca.
In vivo Antitumor Activity: There are no published studies on the in vivo antitumor effects of this compound in xenograft or syngeneic animal models mdpi.commdpi.com.
Hypocholesterolemic and Lipid-Lowering Actions: While other phytosterols have been studied for their impact on cholesterol, there is no specific data on the effects of this compound on cholesterol absorption, synthesis, or excretion in animal models nih.govresearchgate.netmdpi.com.
In contrast, a related compound, Stigmastane-3,6-dione , has been noted to possess anti-inflammatory and antifeedant activities chemfaces.com. Research on various other stigmasterol derivatives has shown cytotoxic effects against different cancer cell lines nih.govresearchgate.net. However, these findings cannot be directly attributed to this compound without specific experimental evidence.
Given the strict requirement to focus solely on this compound and the absence of the necessary detailed research findings, it is not possible to generate the requested scientific article. The available information is insufficient to populate the specific sections and subsections of the provided outline with scientifically accurate and detailed content. Further research is required to elucidate the potential biological activities and mechanisms of action of this particular compound.
Hypocholesterolemic and Lipid-Lowering Actions in Animal Models
Regulation of Lipid Metabolism Enzymes and Gene Expression
While direct studies on the isolated this compound are limited, research on plant extracts containing this compound suggests a potential role in lipid metabolism. An aqueous extract of Urtica dioica, which is known to contain this compound, has demonstrated antihyperlipidemic activity in a type 2 diabetic rat model. In this study, the extract significantly lowered cholesterol levels, indicating a potential influence on lipid metabolism pathways.
Further insight into the mechanism of action comes from computational studies. A molecular docking analysis of several constituents of Urtica dioica identified this compound as having a strong binding affinity for human 11 beta-hydroxysteroid dehydrogenase type 1 (h11beta-HSD1). This enzyme is a key player in the metabolism of corticosteroids, which in turn can influence lipid and glucose metabolism. The significant binding energy suggests that this compound may act as an inhibitor of this enzyme. However, it is important to note that these are findings from in silico studies, and further in vitro and in vivo research is necessary to confirm this inhibitory effect and its physiological consequences on lipid metabolism.
Currently, there is a lack of specific research detailing how this compound directly regulates the gene expression of enzymes involved in lipid metabolism.
Neuroprotective and Neuroregenerative Properties
Direct experimental evidence for the neuroprotective and neuroregenerative properties of this compound is not available in the current scientific literature. The following subsections reflect the absence of dedicated research in these specific areas.
Protection against Oxidative Stress and Inflammation in Neuronal Cell Models
There are currently no published studies that have specifically investigated the protective effects of this compound against oxidative stress and inflammation in neuronal cell models.
Effects on Neurotrophic Factor Expression and Neuronal Survival in in vitro or Animal Models
Research on the effects of this compound on neurotrophic factor expression and neuronal survival in either in vitro or animal models has not been reported in the available scientific literature.
Other Investigated Biological Activities (e.g., Antidiabetic, Cardioprotective in Animal Models, Hepatoprotective)
Investigations into the broader biological activities of this compound are primarily through studies of plant extracts that contain this compound. These studies suggest potential antidiabetic, cardioprotective, and hepatoprotective effects.
Extracts from plants such as Urtica dioica and Terminalia catappa, which contain this compound, have been shown to possess various pharmacological activities. For instance, the aqueous extract of Urtica dioica has been reported to have both antidiabetic and antihyperlipidemic effects in animal models. Similarly, various extracts of Terminalia catappa have demonstrated hepatoprotective, antioxidant, and antidiabetic properties. While these findings are promising, it is crucial to emphasize that these activities are attributed to the entire plant extract, and the specific contribution of this compound to these effects has not been isolated and confirmed.
| Plant Source | Investigated Activity of Extract | Reference Compound |
| Urtica dioica | Antidiabetic, Antihyperlipidemic | This compound |
| Terminalia catappa | Hepatoprotective, Antioxidant, Antidiabetic | This compound |
Ligand-Receptor Interactions and Molecular Docking Studies of this compound
Molecular docking studies have provided significant insights into the potential molecular targets of this compound. These computational analyses predict the binding affinity of a ligand (in this case, this compound) to the active site of a receptor or enzyme.
A key study investigating 24 constituents of Urtica dioica demonstrated that this compound exhibits a high binding energy with several human enzymes. The most notable interaction was with human 11 beta-hydroxysteroid dehydrogenase type 1 (h11beta-HSD1), where it showed a maximum binding energy of -9.5 kcal/mol. This strong interaction suggests that this compound could be a potent inhibitor of this enzyme.
The same study also revealed significant binding affinities of this compound with human carbonic anhydrase II (hCA-II) and human dual specificity phosphatase (hCDC25B), with binding energies of -6.7 kcal/mol and -7.6 kcal/mol, respectively. These findings indicate that this compound may have a broader range of biological targets than initially anticipated.
| Enzyme | Binding Energy (kcal/mol) |
|---|---|
| Human 11 beta-hydroxysteroid dehydrogenase type 1 (h11beta-HSD1) | -9.5 |
| Human dual specificity phosphatase (hCDC25B) | -7.6 |
| Human carbonic anhydrase II (hCA-II) | -6.7 |
Advanced Analytical Methodologies for Detection and Quantification of Stigmastane 3,6 Diol
Quantitative Analysis in Complex Biological and Environmental Matrices
Quantitative analysis of Stigmastane-3,6-diol is critical for understanding its metabolic fate, distribution in tissues, and environmental presence. The complexity of matrices like blood, plasma, tissues, and soil or water samples requires extensive sample preparation, including extraction, saponification to release conjugated forms, and purification, prior to instrumental analysis. nih.govaustinpublishinggroup.com The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of sterols, offering high selectivity and sensitivity without the need for chemical derivatization. nih.gov While specific methods for this compound are not extensively documented, the principles established for other phytosterols (B1254722) are directly applicable.
Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Sample preparation often includes liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipid fraction from the matrix. austinpublishinggroup.com Saponification may be employed to hydrolyze any esterified forms of the diol, ensuring the measurement of the total concentration. nih.gov
Chromatographic separation is commonly achieved using reversed-phase columns, such as C18 or C8, which separate compounds based on hydrophobicity. mdpi.com The mobile phase usually consists of a gradient mixture of an aqueous solvent (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov
For detection, atmospheric pressure chemical ionization (APCI) is often preferred for phytosterols as it generally provides better ionization efficiency for these relatively nonpolar compounds compared to electrospray ionization (ESI). nih.govmdpi.com In positive ion mode, sterols like this compound would be expected to ionize, primarily forming a protonated molecule [M+H]+ followed by the loss of one or two water molecules, yielding ions such as [M+H-H₂O]⁺ and [M+H-2H₂O]⁺. The quantification is performed using multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor-to-product ion transition. nih.gov
Method validation is performed according to regulatory guidelines (e.g., FDA or ICH) and includes the assessment of linearity, sensitivity (limit of detection, LOD, and limit of quantification, LLOQ), accuracy, precision (intra- and inter-day variability), recovery, and matrix effects. nih.govnih.gov For similar phytosterols, LC-MS/MS methods have achieved LLOQs in the low ng/mL range. nih.govresearchgate.net
Table 1: Representative LC-MS/MS Method Validation Parameters for Phytosterol Analysis This table presents typical validation data from published methods for phytosterols, which would be analogous for a validated this compound assay.
| Parameter | Typical Performance Metric | Reference |
| Linearity (r²) | >0.999 | nih.govresearchgate.net |
| Limit of Quantification (LLOQ) | 2.3 - 4.1 ng/mL | nih.govresearchgate.net |
| Accuracy (Recovery) | 95% - 105% | nih.govresearchgate.net |
| Intra-day Precision (RSD%) | 2.6% - 6.4% | nih.govresearchgate.net |
| Inter-day Precision (RSD%) | 3.8% - 7.3% | nih.govresearchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of sterols. aocs.org Due to the low volatility and polar nature of the hydroxyl groups in this compound, derivatization is a mandatory step to improve its thermal stability and chromatographic properties. mdpi.com
The most common derivatization procedure for sterols is silylation, which converts the hydroxyl groups (-OH) into trimethylsilyl (B98337) (TMS) ethers (-O-Si(CH₃)₃). jfda-online.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.com This process reduces the polarity of the analyte, increases its volatility, and often leads to more stable and characteristic fragment ions in the mass spectrometer. researchgate.net
The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a nonpolar stationary phase like a dimethylpolysiloxane. cabidigitallibrary.org The mass spectrometer, operating in electron ionization (EI) mode, generates a fragmentation pattern that can be used for identification. For quantitative analysis, selected ion monitoring (SIM) is employed, where the instrument is set to detect only specific ions characteristic of the derivatized this compound, thereby increasing sensitivity and selectivity. nih.gov An internal standard, such as 5α-cholestane, is typically added at the beginning of the sample preparation to ensure accurate quantification. aocs.org
GC-MS methods for phytosterols can achieve detection limits in the range of 5 to 50 ng/mL in SIM mode. mdpi.com Method validation involves similar parameters as for LC-MS/MS, ensuring the reliability of the quantitative data. aocs.org
Table 2: Example GC-MS Parameters for Sterol Analysis This table outlines typical instrumental conditions for the GC-MS analysis of derivatized sterols, applicable to this compound.
| Parameter | Typical Setting | Reference |
| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) | cabidigitallibrary.orgjmchemsci.com |
| Carrier Gas | Helium (1.0 mL/min) | cabidigitallibrary.org |
| Injection Mode | Splitless | cabidigitallibrary.org |
| Temperature Program | Initial 200°C, ramp to 300°C at 20°C/min, hold for 10 min | cabidigitallibrary.org |
| Derivatization Reagent | MSTFA or BSTFA with TMCS | mdpi.com |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | aocs.org |
| MS Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Metabolomic Profiling and Identification
High-resolution mass spectrometry (HRMS), often coupled with ultra-performance liquid chromatography (UPLC), is an indispensable tool for untargeted metabolomics and the identification of unknown compounds. nih.govmdpi.com In the context of this compound, HRMS can be used to identify it and its potential metabolites in complex biological samples without the need for a specific reference standard for every metabolite. nih.gov
HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements (typically with mass accuracy < 5 ppm). mdpi.comfda.gov This precision allows for the determination of the elemental formula of an unknown ion, which is a critical first step in its identification. mdpi.com By comparing the accurate mass of an ion detected in a sample to the theoretical mass of protonated this compound or its expected metabolites (e.g., hydroxylated or conjugated species), a putative identification can be made. nih.gov
Furthermore, fragmentation data obtained from HRMS/MS (or all-ion fragmentation) experiments can provide structural information to confirm the identity of the compound. The high-resolution capability ensures that fragment ions are also measured with high mass accuracy, aiding in their structural assignment. labrulez.com This approach is particularly valuable in metabolomic studies to create a comprehensive profile of sterols and their modifications within a biological system. nih.govumcutrecht.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of compounds in a sample without the need for an identical analyte standard for calibration. nih.gov Its utility stems from the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of corresponding nuclei. nih.gov
For quantitative analysis of this compound, a ¹H-qNMR method would be developed. This involves dissolving a precisely weighed amount of the sample and a certified internal standard of known purity in a deuterated solvent. nih.gov The internal standard must have at least one resonance that is sharp, well-resolved, and located in a region of the spectrum free from any signals of the analyte or matrix components. nih.gov
The purity or concentration of this compound can be calculated by comparing the integral of a specific, non-overlapping proton signal from the diol (e.g., protons on the steroid backbone or in the side chain) with the integral of a known signal from the internal standard. researchgate.net Key experimental parameters, such as the relaxation delay (D1), must be carefully optimized to ensure complete relaxation of all relevant nuclei, which is crucial for accurate quantification. nih.gov While less sensitive than MS-based methods, qNMR is highly accurate, precise, and does not suffer from the ionization variability that can affect MS, making it an excellent tool for purity assessment of reference standards or for quantifying major components in simpler mixtures. nih.govnih.gov
Bioanalytical Method Development for this compound in Animal Tissues and Biofluids
Developing a robust bioanalytical method for this compound in animal tissues (e.g., liver, adipose) and biofluids (e.g., plasma, urine) is essential for pharmacokinetic and metabolic studies. nih.govnih.gov Such methods are typically based on LC-MS/MS due to its superior sensitivity and selectivity in complex biological matrices. nih.govmpg.de
The development process starts with a thorough characterization of the analyte and the selection of an appropriate internal standard, ideally a stable isotope-labeled version of this compound (e.g., d₄-Stigmastane-3,6-diol). nih.gov Sample preparation is the most critical and challenging step. For tissues, this involves homogenization followed by extraction. For both tissues and biofluids, a combination of protein precipitation, LLE, and/or SPE is used to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte. austinpublishinggroup.com
The method must be rigorously validated to demonstrate its reliability for the intended application. This includes testing for matrix effects, which are a common issue in bioanalysis where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.govnih.gov Stability studies are also crucial to ensure that this compound does not degrade during sample collection, storage, and processing. nih.gov A validated method allows for the confident measurement of the compound's concentration over time, providing key data on its absorption, distribution, metabolism, and excretion (ADME) profile.
Future Research Directions and Unexplored Avenues in Stigmastane 3,6 Diol Research
Application of Systems Biology Approaches to Elucidate Comprehensive Biological Networks
Understanding the intricate roles of Stigmastane-3,6-diol within cellular systems necessitates a holistic approach. Future research should leverage systems biology, integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to map its comprehensive biological networks. This approach can reveal how this compound interacts with various cellular components and pathways, potentially uncovering novel regulatory mechanisms and cellular functions that are not apparent through traditional, isolated studies. Such integrated analyses can provide a systems-level view of its impact on plant physiology or other biological systems where it may be present or administered. For instance, integrating transcriptomic and proteomic data with metabolomic profiles could illuminate how this compound influences gene expression and protein activity, thereby shaping metabolic flux and cellular responses frontiersin.orgosti.govnih.gov.
Targeted Biosynthesis Enhancement and Metabolic Engineering Strategies in Producing Organisms
To facilitate comprehensive study and potential application, enhancing the production of this compound is crucial. Metabolic engineering and synthetic biology offer powerful tools for this purpose. Research could focus on identifying and optimizing the biosynthetic pathways in natural producers or engineering heterologous hosts, such as yeast or bacteria, for efficient de novo synthesis. Strategies may include the overexpression of key biosynthetic enzymes, the disruption of competing metabolic pathways, and the fine-tuning of regulatory mechanisms to maximize yield and purity. For example, yeast strains have been engineered for the production of various sterols, demonstrating the potential of this approach for complex molecules creative-proteomics.comforskningsradet.nobiorxiv.orgnih.govnih.govacs.org. Targeted enhancement of this compound biosynthesis could involve identifying specific enzymes or genetic modifications that specifically increase its production, potentially leading to more sustainable and scalable sources for research and development acs.orgmpg.denih.govmdpi.com.
Development of Novel Analytical Probes and Advanced Detection Platforms
Accurate and sensitive detection and quantification of this compound are paramount for research. Future efforts should focus on developing novel analytical probes and advanced detection platforms. This could involve the creation of highly specific fluorescent probes for real-time cellular imaging, advanced mass spectrometry techniques for precise structural elucidation and quantification in complex matrices, or the development of novel biosensors. Current analytical methods for phytosterols (B1254722) include GC-MS, HPLC-MS, and HPLC with fluorescence detection mdpi.comthermofisher.comcreative-proteomics.comresearchgate.netnih.gov. However, the development of probes that can specifically target and report on this compound in living systems, or high-throughput platforms for its analysis in diverse biological samples, remains an area ripe for innovation acs.orgmdpi.complos.orgrupress.orgresearchgate.netnih.govnih.govnih.govnih.gov.
Further Exploration of Structure-Function Relationships through Computational Chemistry
Computational chemistry offers a powerful avenue for predicting and understanding the biological activities of this compound. Future research can employ techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations to elucidate structure-function relationships. By modeling the interactions of this compound with potential biological targets, researchers can gain insights into its mechanism of action, predict its efficacy, and guide the design of novel analogs with enhanced properties. QSAR studies have been successfully applied to predict the bioactivity of various compounds, including sterol-related molecules infontd.orgresearchgate.netnih.govscirp.orgmdpi.com. Applying these computational approaches specifically to this compound could accelerate the discovery of its functional roles and potential therapeutic applications.
Investigation of Synergistic Effects with Other Phytochemicals and Bioactive Compounds
The biological activity of this compound might be significantly influenced by its interaction with other phytochemicals. Future research should investigate potential synergistic effects when combined with other plant-derived compounds. This could involve screening this compound in combination with well-characterized bioactive molecules, such as flavonoids, polyphenols, or other sterols, to explore enhanced therapeutic outcomes in areas like antioxidant, anti-inflammatory, or anticancer research. Understanding these synergistic interactions could lead to the development of more potent and effective multi-component natural product therapies. While specific studies on this compound synergy are limited, research on phytosterols in general highlights their diverse biological activities and potential for combined effects mdpi.cominnovareacademics.innih.govoregonstate.edu.
Discovery of Novel Biological Targets and Preclinical Applications (non-human model systems)
Uncovering novel biological targets and exploring preclinical applications of this compound in non-human model systems is a critical future direction. This involves identifying specific cellular pathways, enzymes, or receptors with which this compound interacts. High-throughput screening, target-based assays, and phenotypic screening in relevant in vitro (cell lines) and in vivo (animal models) systems can facilitate the discovery of its therapeutic potential. Phytosterols, in general, have demonstrated a range of biological activities, including cholesterol-lowering, anti-inflammatory, and anticancer effects, suggesting potential avenues for this compound research mdpi.commdpi.comnih.govoregonstate.edu. Further investigation into its specific targets and preclinical efficacy in models relevant to human diseases could pave the way for its future development.
Q & A
Q. How is Stigmastane-3,6-diol structurally characterized, and what analytical techniques are critical for its identification?
this compound is identified using spectral data, including ¹H-NMR , which reveals characteristic peaks for methyl groups (δH 0.63–0.89) and hydroxylated carbons. Key features include doublets for H3-26/H3-27 (δH 0.83–0.84) and singlets for H3-18/H3-19 (δH 0.63–0.79), consistent with its stigmastane skeleton . High-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are essential for purity assessment and molecular weight confirmation (C29H52O2; MW 432.72) . Always cross-validate with published spectral libraries to resolve ambiguities in stereochemistry.
Q. What methodologies are recommended for isolating this compound from plant sources?
Isolation typically involves chromatographic techniques (column chromatography, TLC) using silica gel or reverse-phase matrices. For example, Excoecaria cochinchinensis extracts are fractionated with ethanol, followed by gradient elution using hexane-ethyl acetate to isolate this compound . Validate purity via melting point analysis and optical rotation measurements , and confirm identity using 1D/2D NMR .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store in airtight, light-protected containers at –20°C for long-term stability (months to years) or 0–4°C for short-term use . Avoid repeated freeze-thaw cycles to prevent degradation. Standardize storage conditions using inert gases (e.g., nitrogen) for oxygen-sensitive batches .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the antimicrobial activity of this compound?
Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%). For bioactivity validation, pair with time-kill kinetics and synergy studies (checkerboard assays) to assess combinatorial effects .
Q. How can computational methods predict the binding affinity of this compound to therapeutic targets like h11β-HSD1?
Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of h11β-HSD1 (PDB ID: 4K1L). This compound exhibits a high binding energy (–9.5 kcal/mol), suggesting strong interactions with catalytic residues (e.g., Tyr177, Ser170). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability over 100-ns trajectories .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data for this compound?
For conflicting results (e.g., predicted hepatotoxicity vs. in vitro safety), conduct dose-response assays (MTT/WST-1) on hepatocyte lines (HepG2). Use transcriptomic profiling (RNA-seq) to identify off-target effects. Cross-reference with ADMET models (SwissADME, ProTox-II) to refine toxicity predictions .
Data Analysis and Contradictions
Q. How should researchers resolve inconsistencies in reported molecular formulas (C29H52O2 vs. C30H54O2) for this compound?
Discrepancies arise from misannotation or structural analogs (e.g., hydroxylation at C-5). Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (observed m/z 432.72198 for C29H52O2 ). Cross-check with crystallographic data (if available) and isotopic pattern analysis .
Q. What protocols validate this compound as a reference standard in phytochemical studies?
Follow ICH Q2(R1) guidelines for method validation. Perform linearity tests (R² ≥0.999) across 50–150% of target concentration, precision studies (%RSD <2%), and stability assessments under accelerated conditions (40°C/75% RH). Use certified reference materials (CRMs) from accredited suppliers (e.g., CAS 112244-29-8 ).
Table: Key Bioactivity and Safety Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
